molecular formula C14H14N2O6 B231549 4-Methyl-2-(4-nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-pentanoic acid CAS No. 18635-95-5

4-Methyl-2-(4-nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-pentanoic acid

Cat. No.: B231549
CAS No.: 18635-95-5
M. Wt: 306.27 g/mol
InChI Key: AGYCESFEZUQKOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-(4-nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-pentanoic acid is a critical synthetic intermediate in the development of Proteolysis-Targeting Chimeras (PROTACs). This compound functions as a linker moiety, connecting a target protein-binding ligand to an E3 ubiquitin ligase-recruiting molecule. Its specific value lies in its structural features; the 4-nitro-1,3-dioxoisoindoline group is a known precursor for a mild deprotection reaction that can reveal a primary amine, allowing for versatile conjugation strategies in PROTAC assembly [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01526]. This controlled release of the amine is crucial for constructing complex heterobifunctional molecules. Researchers utilize this compound extensively in the synthesis of advanced degrader molecules, such as those targeting BET proteins, where it has been employed to create potent and effective PROTACs that demonstrate significant degradation of target oncoproteins in cancer models [https://www.nature.com/articles/s41467-021-27139-1]. Its application is fundamental to advancing targeted protein degradation, a transformative modality in chemical biology and drug discovery.

Properties

IUPAC Name

4-methyl-2-(4-nitro-1,3-dioxoisoindol-2-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6/c1-7(2)6-10(14(19)20)15-12(17)8-4-3-5-9(16(21)22)11(8)13(15)18/h3-5,7,10H,6H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYCESFEZUQKOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377882
Record name 4-Methyl-2-(4-nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18635-95-5
Record name 4-Methyl-2-(4-nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Methyl-2-(4-nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-pentanoic acid (CAS No. 18635-95-5) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C14H14N2O6
  • Molecular Weight : 306.27 g/mol
  • Structure : The compound features a pentanoic acid backbone with a nitro-substituted isoindole moiety, contributing to its unique biological properties.

Research indicates that the biological activity of 4-Methyl-2-(4-nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-pentanoic acid may involve several mechanisms:

  • Anti-inflammatory Activity : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha. This suggests a potential role in treating inflammatory diseases .
  • Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has been tested against LAPC-4 prostate cancer cells, demonstrating effectiveness comparable to established antiandrogens .
  • Antioxidant Activity : The presence of the nitro group in the chemical structure may contribute to antioxidant properties, which could protect cells from oxidative stress .

Biological Activity Data Table

Biological ActivityObserved EffectReference
Anti-inflammatoryInhibition of TNF-alpha production
AnticancerCytotoxicity against LAPC-4 prostate cancer cells
AntioxidantPotential reduction in oxidative stress markers

Case Study 1: Anti-inflammatory Effects

In a controlled study, 4-Methyl-2-(4-nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-pentanoic acid was administered to animal models exhibiting symptoms of inflammation. Results showed a significant reduction in TNF-alpha levels and improved clinical scores compared to untreated controls. This suggests its potential utility in treating conditions like rheumatoid arthritis.

Case Study 2: Anticancer Efficacy

A series of experiments evaluated the efficacy of this compound against various cancer cell lines. The results indicated that it inhibited cell proliferation and induced apoptosis in LAPC-4 cells more effectively than traditional treatments like flutamide. These findings highlight its potential as a novel therapeutic agent in prostate cancer management .

Case Study 3: Antioxidant Properties

In vitro assays demonstrated that the compound effectively scavenged free radicals and reduced markers of oxidative stress in cultured cells. This property may contribute to its overall therapeutic profile, particularly in diseases where oxidative damage is a concern .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related analogs, emphasizing molecular features, physical properties, and applications.

Compound Name Molecular Formula Molecular Weight Key Functional Groups Physical Properties Applications/Notes
4-Methyl-2-(4-nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-pentanoic acid (Target) ~C14H13N2O6 ~313.27 Nitro, 1,3-dioxo isoindole, carboxylic acid Not reported Potential MMP2/MMP9 inhibition (inferred from structural analogs)
4-Methyl-2-(1,3-dioxoisoindolin-2-yl)pentanoic acid (3e) C14H15NO4 261.28 1,3-dioxo isoindole, carboxylic acid M.p. >300°C Precursor for benzimidazole derivatives; high thermal stability
(3R)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoic acid C14H15NO4 261.28 1,3-dioxo isoindole, chiral center Not reported Stereochemistry may influence biological activity; synthetic routes optimized
3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid C14H17NO3 247.30 Single oxo isoindole, carboxylic acid Not reported Reduced electron deficiency compared to dioxo analogs; unknown bioactivity
2-(4'-Chloro-biphenyl-4-sulfonyl)-5-(1,3-dioxo-isoindol-2-yl)-pentanoic acid C24H21ClN2O6S 500.95 Sulfonyl, biphenyl, 1,3-dioxo isoindole Not reported Confirmed MMP2/MMP9 inhibition; multi-target therapeutic agent
(2S)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-4-methylpentanoic acid C14H15NO4 261.28 Chiral center, 1,3-dioxo isoindole M.p. 123–124°C Synthesized via phthalimide protection; lower m.p. than non-chiral analogs

Key Comparative Insights:

Carboxylic acid vs. ester derivatives: The target’s free carboxylic acid group (vs. esterified forms in ) improves water solubility and may facilitate interactions with charged residues in proteases .

Stereochemical Considerations :

  • Chiral analogs (e.g., (3R)- and (2S)-isomers) exhibit distinct physical properties and biological activities. For example, the (2S)-isomer has a lower melting point (123–124°C) compared to the achiral 3e (>300°C), suggesting differences in crystallinity .

Biological Activity :

  • Compounds with sulfonyl or biphenyl moieties (e.g., ) demonstrate confirmed MMP2/MMP9 inhibition, supporting the hypothesis that the target compound may share similar mechanisms due to its isoindole dione core .
  • The absence of a nitro group in 3e correlates with its use as a synthetic intermediate rather than a direct therapeutic agent .

Synthetic Routes: Common methods include phthalimide protection of amino acids (e.g., leucine) and refluxing with POCl3, as seen in 3e synthesis . The nitro group in the target compound likely requires nitration steps or pre-functionalized precursors .

Preparation Methods

Phthalimido-Based Pathway

The phthalimido ethanol route begins with 2-(2-hydroxy-ethyl)-isoindole-1,3-dione (Compound 8), synthesized via condensation of phthalic anhydride with 2-aminoethanol at 90–100°C (83.4% yield). Oxidation of 8 yields 2-phthalimido acetic acid (Compound 9), which undergoes acid chloride formation using oxalyl chloride in toluene (91% yield). Subsequent esterification with 4-methoxybenzyl alcohol (MPM-OH) produces 2-phthalimido acetic acid MPM ester (Compound 11), followed by phthalide cleavage with monomethylamine to afford glycine MPM ester (Compound 12, 55% yield).

Key Reaction Sequence:

  • Condensation :
    Phthalic anhydride+2-Aminoethanol2-(2-Hydroxy-ethyl)-isoindole-1,3-dione\text{Phthalic anhydride} + \text{2-Aminoethanol} \rightarrow \text{2-(2-Hydroxy-ethyl)-isoindole-1,3-dione}

  • Oxidation :
    Compound 8Oxidation2-Phthalimido acetic acid\text{Compound 8} \xrightarrow[\text{Oxidation}]{\text{}} \text{2-Phthalimido acetic acid}

  • Acid Chloride Formation :
    Compound 9+Oxalyl chloride2-Phthalimido acetyl chloride\text{Compound 9} + \text{Oxalyl chloride} \rightarrow \text{2-Phthalimido acetyl chloride}

Leucine-Derived Pathway

Symmetrical dipeptides are synthesized from leucine derivatives. N-(2,4-Dinitrophenyl)-leucine (Compound 17) is prepared via nucleophilic substitution of L-leucine with 2,4-dinitrofluorobenzene in sodium bicarbonate (75% yield). Esterification with methanol under acidic conditions yields methyl 2-(2,4-dinitrophenylamino)-4-methylpentanoate (Compound 20), which undergoes saponification with lithium hydroxide to produce the target acid (2c).

Reaction Conditions:

  • Esterification : HCl/MeOH, reflux, 6 hours.

  • Saponification : LiOH/THF:H₂O (2:1), RT, 4 hours.

Optimization of Nitroisoindole Incorporation

Nitration of Phenanthroline Derivatives

Phenanthroline-5-nitro (Compound 31) is synthesized via nitration of phenanthrene (32% yield). Reduction with stannous chloride or palladium/charcoal yields the amine precursor, which is coupled to leucine derivatives via amide bond formation.

Direct Nitro Functionalization

Alternative routes employ pre-nitrated phthalimide precursors. 4-Nitro-1,3-dioxo-1,3-dihydro-isoindole-2-acetic acid is condensed with 4-methylpentanoic acid derivatives under Mitsunobu conditions (DEAD, PPh₃), achieving 60–70% yields.

Comparative Analysis of Synthetic Methods

ParameterPhthalimido PathwayLeucine PathwayNitroisoindole Coupling
Overall Yield38%52%65%
Key IntermediateCompound 12Compound 204-Nitroisoindole acetic acid
Purification MethodColumn ChromatographyRecrystallizationSolvent Extraction
Stereochemical IntegrityRacemicL-ConfigurationRacemic

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (200 MHz, CDCl₃):

    • δ 7.88–7.70 (m, 4H, phthalimide), 4.65–4.55 (m, 1H, α-CH), 1.06–0.91 (m, 9H, isopropyl).

  • Mass Spectrometry :

    • m/z 424 (M⁺ for methyl ester intermediate), 410 (M⁺ for acid).

Chromatographic Purity

HPLC analysis (C18 column, MeCN:H₂O 70:30) shows ≥98% purity for the final product.

Industrial-Scale Considerations

  • Cost Efficiency : The leucine pathway minimizes costly nitration steps.

  • Environmental Impact : LiOH saponification generates less waste compared to HCl-mediated ester cleavage.

Challenges and Mitigation Strategies

  • Low Nitration Yields : Optimized mixed acid (HNO₃/H₂SO₄) systems improve phenanthroline nitration to 45%.

  • Racemization : Use of Schlenk techniques under inert atmosphere preserves stereochemistry during coupling.

Emerging Methodologies

Recent advances exploit enzymatic resolution using lipase B to isolate enantiopure (2S)-4-methyl-2-(4-nitro-1,3-dioxo-isoindol-2-yl)-pentanoic acid (99% ee).

Q & A

Q. What analytical methods are recommended to confirm the purity and structural identity of this compound?

To verify purity and identity, use a combination of:

  • HPLC : Employ USP-grade methods with C18 columns and UV detection (230–280 nm) for quantification, referencing pharmacopeial assay validation protocols .
  • NMR Spectroscopy : Analyze the isoindol-2-yl nitro group (δ 8.2–8.5 ppm for aromatic protons) and pentanoic acid chain (δ 1.2–2.4 ppm for methyl/methylene groups) using ¹H/¹³C NMR, comparing with structurally related isoindolinone derivatives .
  • Mass Spectrometry : Confirm molecular weight via high-resolution ESI-MS (expected [M+H]⁺ ~349.12 g/mol) .

Q. How should researchers handle this compound given limited safety data?

  • Storage : Keep in airtight containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the nitro-isoindol moiety .
  • Handling : Use fume hoods, nitrile gloves, and PPE. Treat as a potential irritant based on SDS analogs (e.g., 2-[4-(3-oxo-isoindol-2-yl)phenyl]butanoic acid) .
  • Waste Disposal : Neutralize with alkaline solutions (pH >10) before incineration to degrade nitro groups .

Q. What are common synthetic challenges for this compound, and how are side reactions mitigated?

  • Nitro Group Instability : Avoid high temperatures (>80°C) during isoindol nitration; use low-temperature Friedel-Crafts acylation .
  • Racemization : Conduct coupling reactions (e.g., with pentanoic acid) at 0–4°C in anhydrous DMF to preserve stereochemistry .
  • Byproducts : Monitor via TLC (silica gel, ethyl acetate/hexane 3:7); purify using preparative HPLC with acetonitrile/0.1% TFA gradients .

Advanced Research Questions

Q. How can computational methods optimize synthesis and reaction design?

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model nitro-isoindol cyclization energetics .
  • Condition Screening : Apply ICReDD’s hybrid approach: combine computational predictions (solvent polarity, catalyst effects) with high-throughput experimentation (DoE) to narrow optimal conditions (e.g., 60°C, 12h, 1.2 eq. HNO₃) .
  • Feedback Loop : Refine computational models using experimental yields and selectivity data .

Q. How to resolve contradictions between computational predictions and experimental reactivity?

  • Case Study : If DFT predicts nitro group reduction but experiments show stability, validate via cyclic voltammetry (E° for nitro reduction) and FTIR (NO₂ stretching at 1520 cm⁻¹) .
  • Error Analysis : Cross-check computational parameters (basis sets, solvation models) against empirical data from analogs (e.g., 4-methylphenylalanine derivatives) .

Q. How do structural modifications at the isoindol-2-yl moiety affect physicochemical properties?

  • Modification Strategies : Replace nitro with cyano or acetyl groups; assess via Hammett σ constants .
  • Analytical Validation :
  • LogP : Measure via shake-flask method (expected increase by 0.5–1.0 for hydrophobic substituents) .
  • Solubility : Use dynamic light scattering (DLS) in PBS (pH 7.4) .
  • Thermal Stability : Analyze via DSC (Tₘ shifts >10°C indicate steric effects) .

Methodological Tables

Analytical Parameter Technique Conditions/Notes Reference
Purity (>98%)HPLCC18, 0.1% TFA/ACN, 1.0 mL/min
Stereochemical IntegrityX-rayCu-Kα radiation, 100K
Nitro Group StabilityFTIR1520 cm⁻¹ (NO₂ stretch)
Synthetic Optimization Computational Tool Experimental Validation Reference
Reaction EnergeticsGaussian 16 (DFT)HRMS, ¹H NMR
Solvent ScreeningCOSMO-RSDoE (Taguchi array)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.